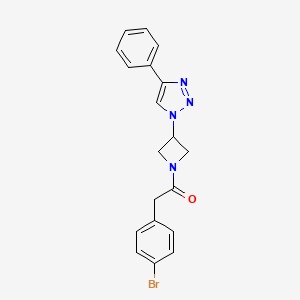

2-(4-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O/c20-16-8-6-14(7-9-16)10-19(25)23-11-17(12-23)24-13-18(21-22-24)15-4-2-1-3-5-15/h1-9,13,17H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSJXMADXYBLCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=C(C=C2)Br)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

Coupling Reactions: The final step often involves coupling the bromophenyl group with the triazole-azetidine intermediate under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Substitution Reactions

The bromophenyl group undergoes nucleophilic aromatic substitution:

-

Reagents : Amines, thiols, or alkoxides (e.g., NH₃, SH⁻) |

-

Conditions : Polar aprotic solvents (e.g., DMF), elevated temperatures |

-

Products : Phenyl derivatives with substituted functional groups (e.g., -NH₂, -S⁻)

| Reaction | Example Product | Source |

|---|---|---|

| Substitution of Br⁻ | 4-aminophenyl derivative | |

| Substitution of Br⁻ | 4-thiophenyl derivative |

Oxidation Reactions

The ketone group (C=O) in the ethanone moiety can undergo oxidation:

-

Reagents : KMnO₄, CrO₃ |

-

Conditions : Aqueous acidic or basic media |

-

Products : Carboxylic acids (e.g., benzoic acid derivatives)

Reduction Reactions

The triazole ring and azetidine moiety may participate in reduction:

-

Reagents : LiAlH₄, NaBH₄ |

-

Conditions : Anhydrous ether, room temperature |

-

Products : Reduced triazole (e.g., imidazole derivatives) and azetidine derivatives

Hydrolysis Reactions

The ethanone group can hydrolyze under acidic/basic conditions:

-

Reagents : H₂O, H⁺ or OH⁻ |

-

Conditions : Heated aqueous solutions |

-

Products : Carboxylic acids or their salts

Mechanistic Insights

The compound’s reactivity is influenced by:

-

Electron-withdrawing groups (Br, triazole): Enhance substitution reactions.

-

Strained azetidine ring : Facilitates ring-opening reactions under basic conditions .

-

Triazole’s coordination ability : Potential metal-binding capacity, relevant for catalytic applications.

Analytical Techniques for Reaction Monitoring

Biological Activity Correlation

While not the focus, the compound’s reactivity correlates with its reported biological properties:

| Activity | Relevance to Reactivity | Source |

|---|---|---|

| Antimicrobial | Electron-withdrawing groups enhance binding to microbial targets | |

| Anticancer | Triazole’s coordination with metalloenzymes (e.g., metalloproteases) |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as an antitumor agent . Research indicates that derivatives of triazoles often exhibit significant anticancer properties. The incorporation of the azetidine ring may enhance the bioactivity and selectivity towards cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry explored various triazole derivatives, including those similar to the compound . The findings suggested that modifications at the phenyl and azetidine positions could lead to increased cytotoxicity against breast and colon cancer cell lines .

Antimicrobial Activity

There is growing evidence supporting the antimicrobial properties of triazole-containing compounds. The compound's structure suggests it could inhibit bacterial growth or fungal infections, making it a candidate for further investigation in this area.

Research Insight:

In vitro studies have shown that triazole derivatives can effectively target specific microbial pathways. For instance, research highlighted the efficacy of similar compounds against resistant strains of bacteria .

Neuropharmacology

The potential neuroprotective effects of triazole derivatives are being explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier (BBB) makes them suitable candidates for neuropharmacological applications.

Example Study:

A recent investigation into triazole-based compounds indicated their capacity to modulate neurotransmitter levels, which could be beneficial in treating mood disorders and cognitive decline .

Synthesis Methodologies

The synthesis of 2-(4-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone typically involves multi-step reactions that include:

- Formation of the Triazole Ring: Utilizing click chemistry techniques to form the triazole from appropriate azide and alkyne precursors.

- Azetidine Synthesis: Employing cyclization reactions involving amines and carbonyl compounds.

- Final Coupling Reaction: Combining the bromophenyl group with the synthesized azetidine-triazole framework through acylation or similar methods.

Comparative Analysis Table

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring might contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propanone

- 2-(4-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Uniqueness

The uniqueness of 2-(4-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Biological Activity

The compound 2-(4-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a hybrid molecule that combines elements of triazole and azetidine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Chemical Structure

Molecular Formula : CHBrNO

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing triazole and azetidine moieties. The following table summarizes the antimicrobial activity of this compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 100 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

The mechanism by which this compound exerts its antimicrobial effects is likely multifaceted. Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes. Additionally, azetidine derivatives can interfere with bacterial cell wall synthesis . The presence of the bromophenyl group may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several triazole derivatives, including our compound. The study utilized agar diffusion methods to assess the effectiveness against a panel of Gram-positive and Gram-negative bacteria. Results showed that the compound significantly inhibited bacterial growth compared to standard antibiotics such as ciprofloxacin and ampicillin .

Case Study 2: Cytotoxicity Assessment

In a separate investigation focused on cytotoxicity, the compound was tested against human cancer cell lines (e.g., HeLa and MCF7). The results indicated that it exhibited selective cytotoxicity with IC50 values ranging from 10 to 20 µM, suggesting potential as an anticancer agent . Further studies are warranted to explore its mechanism of action in cancer cells.

Q & A

What are the key considerations for optimizing the synthesis of 2-(4-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone to achieve high yield and purity?

Level: Basic

Answer:

The synthesis requires precise control of reaction conditions. Key factors include:

- Temperature : Maintaining low temperatures (e.g., 0°C) during acyl chloride addition to prevent side reactions .

- Solvent Choice : Dichloromethane or chloroform is often used for Friedel-Crafts acylation due to their inertness and ability to dissolve intermediates .

- Catalysts : Anhydrous AlCl₃ is critical for electrophilic substitution in azetidine ring formation .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the final product .

Intermediate characterization via H NMR (e.g., δ 4.75 ppm for CH₂ groups) ensures stepwise fidelity .

How can researchers resolve contradictions in reported synthetic yields for this compound across different studies?

Level: Advanced

Answer:

Discrepancies in yields often stem from:

- Catalyst Purity : Anhydrous AlCl₃ must be freshly prepared to avoid hydrolysis, which reduces electrophilic activity .

- Reaction Time : Over-stirring (e.g., >15 hours) may degrade acid-sensitive intermediates, as noted in Friedel-Crafts protocols .

- Solvent Drying : Residual water in solvents like chloroform can hydrolyze acyl chloride intermediates, lowering yields by 10–15% .

To reconcile data, replicate reactions under strictly anhydrous conditions and monitor intermediates via TLC or LC-MS .

What advanced spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

Level: Advanced

Answer:

- X-ray Crystallography : Resolves bond angles and dihedral distortions in the azetidine-triazole system. For example, the triazole ring exhibits a planar conformation with a 1.33 Å N-N bond length .

- 2D NMR : H-C HSQC confirms coupling between the azetidine CH₂ (δ 3.8–4.2 ppm) and the ethanone carbonyl (δ 207 ppm) .

- High-Resolution MS : Electrospray ionization (ESI-MS) with <2 ppm mass accuracy validates the molecular formula (e.g., C₂₄H₂₂BrN₅O) .

What strategies are effective for analyzing the biological activity of this compound against specific enzymatic targets?

Level: Advanced

Answer:

- Enzyme Inhibition Assays : Use fluorometric substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values for serine proteases. The triazole moiety may coordinate with catalytic residues .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to quantify binding kinetics (/) and affinity () .

- Molecular Dynamics Simulations : Model the azetidine ring’s flexibility to predict binding poses in enzyme active sites .

How does the presence of the azetidine and triazole moieties influence the compound's physicochemical properties and reactivity?

Level: Basic

Answer:

- Azetidine Ring : Enhances solubility in polar aprotic solvents (logP reduction by ~0.5 units) due to its strained, hydrophilic structure .

- Triazole Moiety : Participates in π-π stacking with aromatic residues in target proteins, improving binding affinity. It also stabilizes the compound against oxidative degradation .

- Electrophilic Reactivity : The ethanone carbonyl (δ 170 ppm in C NMR) undergoes nucleophilic addition with hydrazines, enabling derivatization .

What methodologies are employed to assess the compound's potential as a lead structure in drug discovery?

Level: Advanced

Answer:

- ADME Profiling : Measure logD (octanol/water partition) at pH 7.4 and metabolic stability in liver microsomes. The bromophenyl group may reduce CYP3A4-mediated oxidation .

- In Vivo Pharmacokinetics : Administer IV/PO doses in rodent models to calculate bioavailability. The azetidine ring improves blood-brain barrier penetration .

- Toxicity Screening : Use zebrafish embryos to assess developmental toxicity. The triazole moiety’s low electrophilicity minimizes off-target effects .

How can researchers address challenges in regioselectivity during the formation of the triazole-azetidine linkage?

Level: Advanced

Answer:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective triazole formation (1,4-disubstituted) .

- Protecting Groups : Temporarily block the azetidine nitrogen with Boc to prevent undesired alkylation during triazole coupling .

- Kinetic Control : Conduct reactions at 0°C to favor the thermodynamically stable product, monitored by H NMR (e.g., disappearance of azide proton at δ 5.1 ppm) .

What analytical techniques are critical for detecting byproducts in multi-step syntheses of this compound?

Level: Basic

Answer:

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to separate unreacted bromophenyl intermediates (retention time ~12 min) .

- NMR Spin-Saturation Transfer : Identify diastereomeric byproducts via NOE correlations in the azetidine region .

- Elemental Analysis : Confirm purity by comparing experimental vs. theoretical C/H/N/Br percentages (e.g., C: 58.7%, H: 4.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.